Journal Name:Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications
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Barrier Graphene Oxide on a CoCr Alloy via Silane/GO Covalent Bonding and Its Electrochemical Behavior in a Simulated Synovial Fluid Electrolyte
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.3390/met13081331
In this work, impermeable and ultrathin surface nanomodifications for joint applications based on graphene oxide (GO) are assembled on CoCr surfaces via covalent immobilization between GO nanosheets and silane monolayers. Two silane curing temperatures, 45 °C for 24 h and 75 °C for 30 min, on CoCr surfaces and two incubation times for GO suspension, 12 h and 24 h, on silanized CoCr surfaces are prepared. Electrochemical characterization is performed using electrochemical impedance spectroscopy (EIS) in a 3 g/L hyaluronic acid solution. Results show that GO nanosheets immobilized with silane covalent bonding confer impermeability of sp2 networks on GO and strong interfacial adhesion of GO sheets anchored to silanized CoCr via organosilane chemistry, which prevents the permeation of oxidant species at the metal interface. At short GO incubation times (12 h), the Rs values decrease with the immersion time, indicating that small species, such as metal ions, are able to diffuse through the interlayer gaps of nanolayers. Longer GO incubation times (24 h) favor the formation of bonds between the GO and the silane, thus slowing downdiffusion and metal ion release into the medium. EIS data confirm the impermeability of GO nanocoatings with lengthening GO incubation time for medical application of metallic implants.
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Hydrogen-Induced Cracking in CGHAZ of Welded X80 Steel under Tension Load
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.3390/met13071325
X80 steel is extensively used in hydrogen environments and is susceptible to hydrogen embrittlement (HE). This paper studied the hydrogen-induced cracking (HIC) behavior in the coarse-grained heat-affected zone (CGHAZ) of X80 steel welds, through applying in situ hydrogen-charging tensile experiments, hydrogen permeation experiments, and various surface analysis techniques. It is shown that a few hydrogen atoms can significantly decrease a material’s elongation and reduction of area. When the heat input (HI) was 29.2 kJ/cm, the material had minor sensitivity to hydrogen embrittlement. The tensile fractures were ductile without hydrogen. However, the fracture surface exhibited brittle fracture with hydrogen. With increased HI, the HE fracture showed a transition of intergranular fracture→intergranular and transgranular mixed fracture→transgranular fracture. In the presence of hydrogen, the grain boundaries of elongated strips were prone to the formation of intergranular cracks under a tension load, and the hydrogen embrittlement resistance of the bulk lath bainite (LB) was weak. The hydrogen embrittlement susceptibility of pure granular bainite (GB) was lower. Fine LB and GB composite structures could remarkably inhibit intergranular cracks, giving the steel a superior resistance to hydrogen embrittlement.
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Numerical Simulation of Solidification Processes
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.3390/met13071303
Solidification is a critical step for many manufacturing processes, including casting, welding, and additive manufacturing [...]
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Structure Refinement and Bauschinger Effect in fcc and hcp Metals
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.3390/met13071307
Although the Bauschinger effect has been investigated in some detail in various materials, the number of articles on the effect of grain size is extremely limited, and in current nanostructured materials it is practically absent. Since such materials are considered as promising for structural applications, it is important to understand their mechanical behavior under conditions of changing the direction of deformation, and, therefore, it is necessary to study the Bauschinger effect and its dependence on grain size. The Bauschinger effect was investigated by a single exemplary method for tensile compression of commercially pure hcp titanium and fcc copper, with different grain sizes in the range from hundreds of microns to hundreds of nanometers. The change in grain size was performed by structure refinement by the method of severe plastic deformation using equal-channel angular pressing and subsequent annealing. It has been established that, in both materials, the Bauschinger effect increases with a decrease in grain size, the degree of permanent strain and the duration of exposure between forward and reverse deformation. The signs of the Bauschinger parameter in copper and titanium are opposite. The relationship between the Bauschinger effect and the nature of strain hardening in titanium and softening in copper in the ultrafine-grained state is discussed.
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Modelling Crack Growth in Additively Manufactured Inconel 718 and Inconel 625
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.3390/met13071300
This paper first examines crack growth in a range of tests on additively manufactured (AM) and conventionally manufactured Inconel 718. It is shown that whereas when the crack growth rate (da/dN) is plotted as a function of the range of the stress intensity factor (ΔK), the crack growth curves exhibit considerable scatter/variability, when da/dN is expressed in terms of the Schwalbe crack driving force (Δκ), then each of the 33 different curves essentially collapse onto a single curve. This relationship appears to hold over approximately six orders of magnitude in da/dN. The same phenomenon also appears to hold for 20 room temperature tests on both conventionally and additively manufactured Inconel 625. Given that the 53 studies examined in this paper were taken from a wide cross section of research studies it would appear that the variability in the da/dN and ΔK curves can (to a first approximation) be accounted for by allowing for the variability in the fatigue threshold and the cyclic fracture toughness terms in the Schwalbe crack driving force. As such, the materials science community is challenged to address the fundamental science underpinning this observation.
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Investigation of Oxide Thickness on Technical Aluminium Alloys—A Comparison of Characterization Methods
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.3390/met13071322
In this study the oxide layer of technical 6xxx aluminium surfaces, pickled as well as passivated, were comparatively investigated by means of transmission electron microscopy (TEM), Auger electron and X-ray photoelectron spectroscopy (AES, XPS), the latter in two different operating modes, standard and angle resolved mode. In addition, confocal microscopy and focused ion beam cutting were used for structural studies of the surfaces and for specimen preparation. The results illustrate in detail the strengths and weaknesses of each measurement technique. TEM offers a direct way to reliably quantify the thickness of the oxide layer, which is in the range of 5 nm, however, on a laterally restricted area of the surface. In comparison, for AES, the destructiveness of the electron beam did not allow to achieve comparable results for the thickness determination. XPS was proven to be the most reliable method to reproducibly quantify the average oxide thickness. By evaluating the angle resolved XPS data, additional information on the average depth distribution of the individual elements on the surface could be obtained. The findings obtained in this study were then successfully used for the investigation of the increase in the aluminium oxide thickness on technical samples during an aging test of 12 months under standard storage conditions.
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Experimental and Numerical Process Design for Press Partitioning of the New Q&P Steel 37SiB6
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.3390/met13081346
Quenching and partitioning (Q&P) heat treatments of low-alloy steels with exceptional property combinations are particularly promising. In this study, we characterize for the first time a new low-alloy steel to be processed using Q&P heat treatments. In combined experimental and numerical studies, we design a novel approach that effectively combines the short cycle times of press hardening with the excellent property profiles of Q&P-treated steels. We identify an appropriate austenization temperature of 950 °C and a portioning temperature of 250 °C for Q&P heat treatments through dilatometric studies. We adjust a number of reference conditions with fractions of 2.1 to 6.3 wt.% of retained austenite, resulting in tensile strengths up to 1860 MPa and elongations to failure up to 7%. Initial numerical designs of the process can identify varying temperature profiles and cooling rates depending on the position in the die. The results show that the geometry of the part plays a minor role, but the die temperature of 200 °C is the dominant factor for successful partitioning directly in the press hardening process.
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Functionalization of Ti6Al4V Alloy with Polyphenols: The Role of the Titanium Surface Features and the Addition of Calcium Ions on the Adsorption Mechanism
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.3390/met13081347
Functionalization of medical devices with biomolecules is a key strategy to control implant outcomes, for instance, polyphenols can produce fast osseointegration and reduce both the infection risk and inflammatory response. This paper is designed to evaluate the role of calcium ions and surface features in surface functionalization with a red pomace extract. An in-depth investigation of the binding mechanism between surfaces and polyphenols was also performed. A smooth Ti6Al4V alloy was used as a control substrate and compared with a bioactive and nanotextured chemical-treated Ti6Al4V alloy. Solutions with and without the addition of calcium ions were used for functionalization. The results showed that polyphenols were adsorbed in all cases, but in a larger amount in the presence of calcium ions. The functionalized surfaces were hydrophilic (contact angles in the range of 45–15°) and had isoelectric points at pH 2.8–3.1. The acidic hydroxyl groups on the chemically treated titanium alloy favored the chemisorption of complex compounds of flavonoids and condensed tannins with calcium ions, through a bridging mechanism, and made desorption sensitive to pH. On the smooth surface, the absence of reactive functional groups led to a lower amount of adsorbed molecules and a physisorption mechanism. Selective physisorption of phenolic acids was supposed to be predominant on the smooth surface in the presence of calcium ions in the solution.
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Slippage during High-Pressure Torsion: Accumulative High-Pressure Torsion—Overview of the Latest Results
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.3390/met13081340
This overview examines the results of a study of the effect of slippage in high-pressure torsion (HPT). A number of papers in this area and the works of the authors of this overview are considered. The authors used the method of the “joint HPT of the disk halves”. This method is the simplest and most illustrative method for evaluating slippage during HPT. The authors used 10 and 20 mm diameter anvils, with a groove on the lower anvil and a calculated pressure of 6 GPa. In the case of the HPT of solid bulk metal glass (BMG), slippage starts at the early stages of HPT and is total. Slippage may also be significant at the early stages of the HPT of such metallic materials as Ti, Ni, Fe-0.1%C, and Zr-2.5%Nb. Slippage increases with the number of revolutions, n. There is no slippage at the initial stages of the HPT of copper. However, after HPT Cu n = 10, slippage can be total. Nevertheless, studies show that the structure of samples using HPT, obtained by the authors, is similar to the nanostructure observed by other authors after using HPT with similar materials. Thus, notwithstanding slippage during HPT, deformation during HPT still occurs, and nanostructure formation occurs. Therefore, the formation of a nanostructure in samples during HPT is not proof of the absence of slippage. The authors provide a possible explanation for this. The authors propose a new method—“accumulative high-pressure torsion”—to achieve a high strain in various materials. In this procedure, several cycles are repeated, according to the following scheme: “HPT for n = 1 or 2 turns of the anvil → cutting the specimen into pieces → unstacking the stacked pieces on the anvil and subsequent HPT for n = 1 or 2”. Studies performed on a number of materials demonstrate that novel method transforms the structure more efficiently than regular HPT.
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Model-Based Decision Support System for Electric Arc Furnace (EAF) Online Monitoring and Control
Proceedings of the Institution of Mechanical Engineers, Part L: Journal of Materials: Design and Applications ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.3390/met13081332
In this work, a practical approach for a decision support system for the electric arc furnace (EAF) is presented, with real-time heat state monitoring and control set-point optimization, which has been developed within the EU-funded project REVaMP and applied at the EAF of Sidenor in Basauri, Spain. The system consists of a dynamic process model based on energy and mass balances, including thermodynamic calculations for the most important metallurgical reactions, with particular focus on the modelling of the dephosphorisation reaction, as this is a critical parameter for production of high-quality steel grades along the EAF process route. A statistical scrap characterization tool is used to estimate the scrap properties, which are critical for reliable process performance and accurate online process control. The underlying process models and control functions were validated on the basis of historical production and measurement data of a large number of heats produced at the Sidenor plant. The online implementation of the model facilitates the accurate monitoring of the process behaviour and can be applied for exact process end-point control regarding melt temperature as well as oxygen, carbon and phosphorus content. Embedded within a model predictive control concept, the model can provide useful advice to the operator to adjust the relevant set-points for energy and resource-efficient process control.
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